

"2-Amino-4-bromopyridin-3-ol hydrobromide" reaction conditions and protocols

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Compound of Interest

Compound Name:	2-Amino-4-bromopyridin-3-ol hydrobromide
Cat. No.:	B571443

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Application Notes and Protocols: 2-Amino-4-bromopyridin-3-ol Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential reactivity of **2-Amino-4-bromopyridin-3-ol hydrobromide**, a valuable building block in organic synthesis and medicinal chemistry. The protocols outlined below are based on established literature and provide a foundation for further research and development.

Synthesis of 2-Amino-4-bromopyridin-3-ol Hydrobromide

The primary route for the synthesis of **2-Amino-4-bromopyridin-3-ol hydrobromide** involves the direct bromination of 2-amino-3-hydroxypyridine. This method is efficient and proceeds in high yield.

Experimental Protocol: Synthesis from 2-Amino-3-hydroxypyridine

This protocol is adapted from established chemical literature[1][2].

Materials:

- 2-Amino-3-hydroxypyridine
- Bromine
- Acetic acid
- Diethyl ether

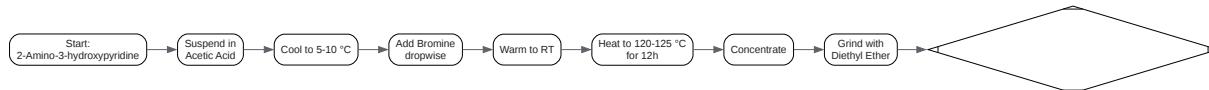
Procedure:

- Suspend 2-amino-3-hydroxypyridine (20 g, 0.18 mol) in acetic acid (300 mL) in a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel.
- Cool the suspension to 5-10 °C using an ice bath.
- Slowly add bromine (11.2 mL, 0.21 mol) dropwise to the stirred suspension while maintaining the temperature between 5-10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature.
- Heat the mixture to 120-125 °C and maintain this temperature for 12 hours.
- After 12 hours, cool the reaction mixture and concentrate it under reduced pressure to obtain the crude product.
- Grind the crude solid with diethyl ether (3 x 50 mL) to remove impurities.
- Dry the resulting solid under vacuum to afford **2-amino-4-bromopyridin-3-ol hydrobromide** as a dark brown solid. The product can often be used in subsequent steps without further purification[1][2].

Quantitative Data for Synthesis

Parameter	Value	Reference
Starting Material	2-Amino-3-hydroxypyridine	[1][2]
Reagent	Bromine	[1][2]
Solvent	Acetic Acid	[1][2]
Temperature	5-10 °C (addition), 120-125 °C (reaction)	[1][2]
Reaction Time	12 hours	[1][2]
Yield	48.5 g (from 20 g starting material)	[1][2]

Synthesis Workflow



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Caption: Workflow for the synthesis of **2-Amino-4-bromopyridin-3-ol hydrobromide**.

Potential Reactions of 2-Amino-4-bromopyridin-3-ol

As a brominated pyridine derivative, 2-Amino-4-bromopyridin-3-ol is a versatile intermediate for the synthesis of more complex molecules through various cross-coupling reactions. The bromine atom at the 4-position can be substituted to introduce a wide range of functional groups. While specific literature on the reactions of this exact compound is limited, the following protocols for similar substrates can be adapted.

Generalized Protocol for Suzuki-Miyaura Coupling

This reaction is used to form carbon-carbon bonds by coupling the bromopyridine with a boronic acid or ester.

Materials:

- **2-Amino-4-bromopyridin-3-ol hydrobromide**
- Aryl or heteroaryl boronic acid/ester (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$) (1-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) (2-3 equivalents)
- Solvent (e.g., Dioxane/ H_2O , Toluene, DMF)

Procedure:

- In a reaction vessel, combine **2-Amino-4-bromopyridin-3-ol hydrobromide**, the boronic acid/ester, and the base.
- Add the solvent and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
- Add the palladium catalyst and continue degassing for another 5 minutes.
- Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Generalized Protocol for Buchwald-Hartwig Amination

This reaction forms carbon-nitrogen bonds by coupling the bromopyridine with an amine.

Materials:

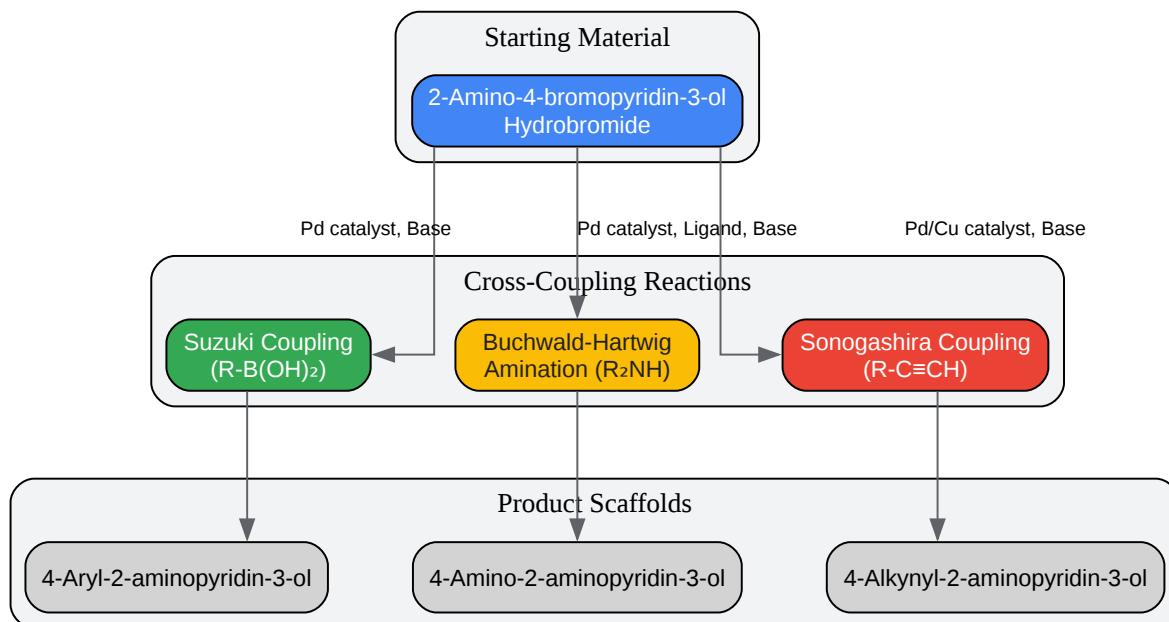
- **2-Amino-4-bromopyridin-3-ol hydrobromide**
- Amine (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, $\text{Pd}(\text{OAc})_2$) (1-5 mol%)
- Ligand (e.g., BINAP, Xantphos) (1-10 mol%)
- Base (e.g., NaOtBu , K_2CO_3 , Cs_2CO_3) (1.5-2.5 equivalents)
- Solvent (e.g., Toluene, Dioxane)

Procedure:

- In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a reaction vessel.
- Add the solvent, followed by **2-Amino-4-bromopyridin-3-ol hydrobromide** and the amine.
- Seal the reaction vessel and heat to 80-110 °C.
- Monitor the reaction by TLC or LC-MS.
- Once the reaction is complete, cool to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent.
- Wash the combined organic layers, dry, and concentrate.
- Purify the product by column chromatography.

Synthetic Utility and Potential Derivatization

The following diagram illustrates the potential of 2-Amino-4-bromopyridin-3-ol as a scaffold for generating a library of substituted pyridinols through common cross-coupling reactions.

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Caption: Potential synthetic pathways for the derivatization of 2-Amino-4-bromopyridin-3-ol.

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References

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